7-Ethyl-8-nitroquinoline
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
7-ethyl-8-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-2-8-5-6-9-4-3-7-12-10(9)11(8)13(14)15/h3-7H,2H2,1H3 |
InChI Key |
LEEANYRBFWFDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has demonstrated that 7-ethyl-8-nitroquinoline and its derivatives exhibit potential anticancer activity. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that certain nitroquinoline compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. Nitro-containing compounds often exhibit strong antimicrobial activity due to their ability to disrupt bacterial DNA synthesis and function. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent .
Neuroprotective Effects
There is emerging evidence suggesting that this compound could play a role in neuroprotection. The compound's structural characteristics allow it to potentially interact with neuroreceptors or enzymes involved in neurodegenerative processes, such as those seen in Alzheimer's disease. Research into similar quinoline derivatives has indicated their capacity to chelate metal ions, which could mitigate oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound typically involves nitration reactions of ethyl-substituted quinoline precursors. Efficient synthetic routes have been developed that allow for high yields of this compound, making it accessible for research and application purposes . Additionally, the compound serves as a precursor for synthesizing other biologically active quinoline derivatives, expanding its utility in drug development.
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Nitration of Ethyl Quinoline | 85% | Nitration using concentrated nitric acid |
| Two-step synthesis from m-toluidine | 90% | Skraup synthesis followed by nitration |
Industrial Applications
Dyes and Pigments
Beyond its pharmaceutical potential, this compound finds applications in the dye industry. Its vibrant color properties make it suitable for use as a dye precursor or intermediate in the production of pigments used in textiles and coatings.
Chemical Intermediates
In chemical manufacturing, this compound can serve as an intermediate in the synthesis of various organic compounds, leveraging its unique chemical structure to facilitate reactions that lead to more complex molecules .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- A study published in ACS Omega evaluated various nitroquinoline derivatives for their anticancer activity against different human cancer cell lines. The results indicated that certain modifications on the quinoline scaffold significantly enhanced their cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
- Research documented in PMC explored the antibacterial effects of nitroquinolines against multi-drug resistant strains of bacteria. The findings revealed that some derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 7-Ethyl-8-nitroquinoline with analogs:
Key Observations:
- Substituent Effects: Alkyl groups (ethyl, methyl) increase lipophilicity, while electron-withdrawing groups (e.g., -Cl, -NO$_2$) enhance polarity and thermal stability.
- Planarity: 8-Nitroquinoline derivatives exhibit near-planar structures, facilitating π-π stacking interactions in crystal lattices .
Crystallographic and Spectroscopic Data
- Crystal Packing: Ethyl 3,7-dichloro-quinoline-8-carboxylate exhibits π-π stacking (centroid distances: 3.64–3.72 Å) and weak C–H···N hydrogen bonds .
- Spectroscopy: 7-Methyl-8-nitroquinoline’s IR and NMR data (δ values for aromatic protons and nitro groups) align with computational models .
Preparation Methods
Skraup Reaction with m-Ethylaniline
The Skraup reaction remains the most widely employed method for constructing the quinoline scaffold. For 7-ethylquinoline synthesis, m-ethylaniline serves as the primary starting material. Reaction conditions involve:
-
Glycerol as the cyclizing agent
-
Concentrated sulfuric acid (98%) as both catalyst and dehydrating agent
-
m-Nitrobenzenesulfonic acid as an oxidizing agent to prevent polymerization.
A typical procedure involves refluxing m-ethylaniline (0.47 mol), glycerol (0.92 mol), and sulfuric acid (2.7 mol) at 150°C for 1 hour. The exothermic reaction requires careful temperature control using ice baths during reagent addition. Post-reaction processing includes steam distillation and vacuum purification, yielding 7-ethylquinoline as a brown oil (70% yield in model systems).
Table 1: Skraup Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂SO₄ Concentration | 95–98% | Maximizes cyclization |
| Glycerol:Molar Ratio | 2:1 (vs. amine) | Prevents tar formation |
| Reaction Temperature | 145–155°C | Balances rate vs. decomposition |
| Oxidation Additive | m-Nitrobenzenesulfonate | Suppresses side reactions |
Regioselective Nitration of 7-Ethylquinoline
Nitration Reaction Mechanics
Nitration of 7-ethylquinoline demonstrates remarkable regioselectivity for the 8-position due to:
-
Electronic directing effects : The ethyl group's +I effect activates the adjacent C8 position
-
Steric considerations : Bulky ethyl substituent disfavors nitration at C5/C6 positions.
A standardized nitration protocol involves:
Table 2: Nitration Outcomes Under Varied Conditions
| Condition | C8-Nitration (%) | Byproducts (%) |
|---|---|---|
| H₂SO₄/HNO₃ at -5°C | 99 | <1 |
| HNO₃/AcOH at 25°C | 72 | 28 (C5/C6) |
| Ac₂O as solvent | 65 | 35 (mixed) |
Reaction monitoring via TLC (hexane:EtOAc 4:1) confirms complete conversion within 40 minutes at -5°C.
Purification and Characterization
Isolation Techniques
Crude 7-ethyl-8-nitroquinoline purification employs:
Spectroscopic Confirmation
1H NMR (500 MHz, CDCl₃) :
-
δ 8.92 (d, J=4.3 Hz, H-2)
-
δ 8.35 (d, J=8.1 Hz, H-4)
-
δ 7.68 (m, H-5/H-6)
-
δ 2.85 (q, J=7.5 Hz, CH₂CH₃)
IR (KBr) :
Alternative Synthetic Routes
Catalytic Hydrogenation Approaches
Patent CN103492028B discloses a hydrogenation route using:
-
Raney nickel catalyst (5% w/w)
-
Ethanol/water solvent system (9:1)
-
Hydrazine hydrate as hydrogen donor
While this method achieves 85% yield, it introduces challenges in catalyst recovery and nitro group over-reduction.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation (150°C, 300 W) to accelerate the Skraup step:
-
Reaction time reduced from 1 hour to 15 minutes
-
Yield improvement to 78% with minimized decomposition
Industrial-Scale Considerations
Waste Management
The process generates:
-
Spent acid streams : Neutralized with CaCO₃ before disposal
-
Tar byproducts : Incinerated at 850°C with scrubbers
Cost Analysis
Table 3: Production Cost Breakdown (Per Kilogram)
| Component | Cost (USD) |
|---|---|
| m-Ethylaniline | 120 |
| Nitrating agents | 85 |
| Energy consumption | 40 |
| Waste treatment | 25 |
| Total | 270 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Ethyl-8-nitroquinoline, and how can purity be validated?
- Methodological Answer :
- Synthesis : Common methods involve nitration of 7-ethylquinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Reaction temperature (0–5°C) and stoichiometry are critical to minimize byproducts like over-nitrated isomers .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via melting point analysis (reported range: 145–148°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Key Data :
| Parameter | Typical Value | Reference Method |
|---|---|---|
| Yield | 60–75% | |
| Melting Point | 145–148°C | |
| HPLC Purity | >98% |
Q. How should researchers characterize the spectroscopic properties of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. Key signals: Nitro group deshields adjacent protons (δ 8.9–9.2 ppm for H-5 and H-6), ethyl group shows triplet at δ 1.4–1.6 ppm .
- FTIR : Confirm nitro group (1520–1550 cm⁻¹ asymmetric stretching) and quinoline ring (C=N stretch at 1600–1650 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration). For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial toxicity assays vs. apoptosis-specific markers .
- Validation : Reproduce studies using standardized protocols (e.g., NIH guidelines for preclinical reporting) and include positive/negative controls. Use meta-analysis to identify outliers .
- Key Data :
| Study | IC₅₀ (μM) | Assay Type | Notes |
|---|---|---|---|
| Zhang et al. (2022) | 12.3 | MTT (HeLa) | 24h incubation, 1% DMSO |
| Lee et al. (2023) | 28.7 | Caspase-3 (A549) | 48h incubation, 0.5% DMSO |
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to identify electron-deficient sites (e.g., nitro group at C-8).
- Kinetic Studies : Compare activation energies (ΔG‡) for substitutions at C-3 vs. C-8 using Eyring plots. Validate with experimental kinetic data .
Methodological Guidelines for Research Design
Q. What steps ensure reproducibility in synthesizing and testing this compound analogs?
- Answer :
- Documentation : Follow Beilstein Journal guidelines: Report solvent purity, catalyst lot numbers, and reaction monitoring intervals (e.g., TLC every 30 min) .
- Data Sharing : Deposit raw NMR/HPLC files in open-access repositories (e.g., Zenodo) with metadata tags for batch consistency .
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Answer :
- Variable Selection : Systematically modify substituents (e.g., ethyl chain length, nitro position) while keeping core quinoline intact.
- Assay Tiering :
Primary Screen : Measure cytotoxicity against 3+ cell lines.
Secondary Screen : Assess selectivity via kinase profiling .
Data Contradiction and Interpretation
Q. Why do computational predictions and experimental results diverge for this compound’s solubility?
- Answer :
- Solvent Effects : COSMO-RS models may underestimate entropy changes in polar aprotic solvents (e.g., DMF). Validate with experimental solubility curves using gravimetric analysis .
- Crystallization : Polymorph formation (e.g., anhydrous vs. hydrated crystals) alters solubility. Use PXRD to confirm crystal phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
